

A Comparative Guide to IKs Inhibitors: JNJ-31020303 vs. HMR 1556

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Compound of Interest

Compound Name: JNJ 303

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This guide provides a detailed, objective comparison of two prominent inhibitors of the slowly activating delayed rectifier potassium current (IKs), JNJ-31020303 (**JNJ 303**) and HMR 1556. The IKs current, encoded by the KCNQ1/KCNE1 gene complex, plays a crucial role in the repolarization of the cardiac action potential. Its inhibition is a key area of research in the development of antiarrhythmic drugs. This document synthesizes available experimental data to compare the potency, selectivity, and electrophysiological effects of these two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for **JNJ 303** and HMR 1556 based on published in vitro studies.

Compound	Target	IC50	Species/Cell Type	Reference
JNJ-31020303	IKs	64 nM	Not Specified	[1][2]
HMR 1556	IKs	10.5 nM	Canine Ventricular Myocytes	[3][4]
IKs	34 nM	Guinea Pig Ventricular Myocytes	[3][5]	
IKs (hmink)	120 nM	Xenopus Oocytes	[5]	
IKs	6.8 nM	Guinea Pig Atrial Myocytes		

Table 1: Potency of **JNJ 303** and HMR 1556 on IKs Current

Compound	Off-Target Ion Channel	IC50 / % Inhibition	Species/Cell Type	Reference
JNJ-31020303	IKr	12.6 μ M	Not Specified	[2]
INa	3.3 μ M	Not Specified		
ICa	>10 μ M	Not Specified		
Ito	11.1 μ M	Not Specified		
HMR 1556	IKr	12.6 μ M	Canine Ventricular Myocytes	[4]
IK1	No effect	Canine Ventricular Myocytes		
Ito	33.9 μ M	Canine Ventricular Myocytes		
L-type Ca2+	27.5 μ M	Canine Ventricular Myocytes		
IKr, IK1	Slightly blocked at 10 μ M	Guinea Pig Ventricular Myocytes		[5]
Ito, Isus	25% and 36% inhibition at 10 μ M	Rat Ventricular Myocytes		
L-type Ca2+	31% inhibition at 10 μ M	Guinea Pig Cardiomyocytes		
hERG, Kv1.5, Kv1.3, Kir2.1, HCN2	Little to no block at 10 μ M	Xenopus Oocytes		

Table 2: Selectivity Profile of **JNJ 303** and HMR 1556 against Other Cardiac Ion Currents

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the electrophysiological assessment of IKs inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement in Canine Ventricular Myocytes (based on studies with HMR 1556)

1. Cell Isolation:

- Left ventricular mid-myocardial tissue is obtained from healthy adult mongrel dogs.
- Single ventricular myocytes are isolated using enzymatic digestion with collagenase.

2. Electrophysiological Recording:

- The whole-cell patch-clamp technique is employed to record membrane currents.
- Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution.
- Cells are superfused with an extracellular (Tyrode) solution.

3. Solutions:

- Pipette Solution (Intracellular): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP, and 0.1 Na-GTP, adjusted to pH 7.2 with KOH.
- Tyrode Solution (Extracellular): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate IKs, other currents are blocked pharmacologically (e.g., nifedipine for I_{Ca,L} and E-4031 for I_{Kr}).

4. Voltage-Clamp Protocol for IKs:

- A holding potential of -40 mV is maintained.

- Depolarizing voltage steps are applied for 2 seconds to a test potential of +60 mV to activate IKs.
- The membrane is then repolarized to -40 mV to record the IKs tail current.
- This protocol is repeated at a frequency of 0.1 Hz.

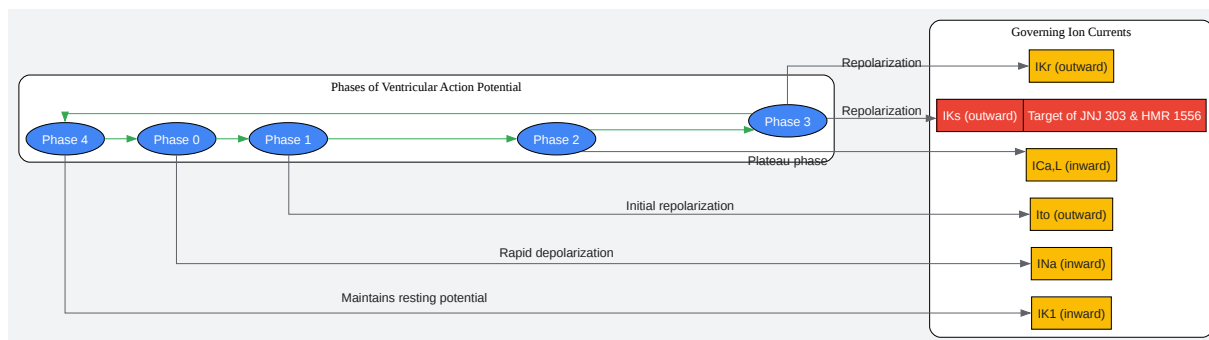
5. Data Analysis:

- The amplitude of the IKs tail current is measured.
- Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the inhibitor concentration.
- The IC₅₀ value is determined by fitting the data to a Hill equation.

Note on **JNJ 303** Protocol: Detailed experimental protocols for the electrophysiological characterization of **JNJ 303** were not as readily available in the public domain as those for HMR 1556. The provided data for **JNJ 303** are based on vendor datasheets and publications that do not specify the complete experimental conditions.

Mandatory Visualization

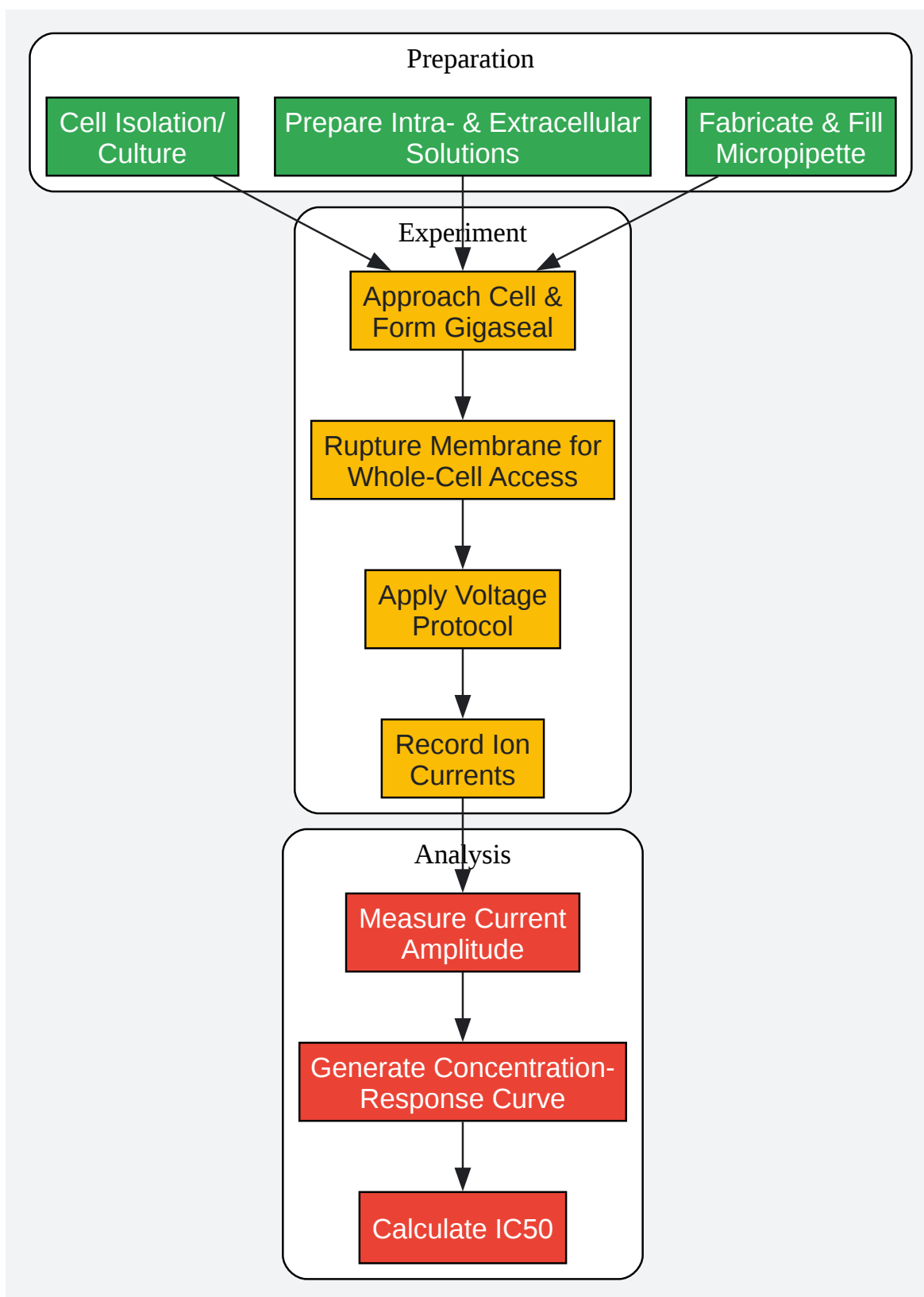
Signaling Pathway: Cardiac Ventricular Action Potential



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Caption: Role of IKs in the cardiac action potential.

Experimental Workflow: Whole-Cell Patch-Clamp



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Caption: Workflow for IKs inhibitor characterization.

In summary, both **JNJ 303** and HMR 1556 are potent IKs inhibitors. Based on the available data, HMR 1556 appears to be more potent, with IC50 values in the low nanomolar range in native cardiac myocytes. Both compounds exhibit good selectivity over other key cardiac ion channels at concentrations effective for IKs inhibition. A definitive direct comparison would require head-to-head studies under identical experimental conditions. The provided experimental protocol for HMR 1556 offers a robust framework for such comparative studies.

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